![molecular formula C7H4N4 B2648645 Imidazo[1,2-a]pyrazine-3-carbonitrile CAS No. 1208084-33-6](/img/structure/B2648645.png)

Imidazo[1,2-a]pyrazine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

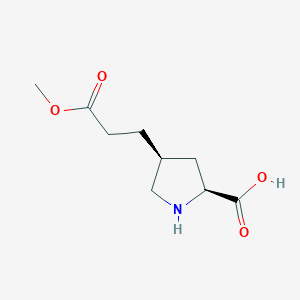

Imidazo[1,2-a]pyrazine-3-carbonitrile is a fused N-heterocycle that acts as a versatile scaffold in organic synthesis and drug development . It has a molecular weight of 144.14 .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyrazine-3-carbonitrile involves regioselective metalations of 6-chloroimidazo[1,2-a]pyrazine using TMP-bases . This process provides Zn- and Mg-intermediates, which after quenching with various electrophiles, gives access to polyfunctionalized imidazopyrazine heterocycles .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine-3-carbonitrile is represented by the InChI code: 1S/C7H4N4/c8-3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H .Chemical Reactions Analysis

The chemical reactions involving Imidazo[1,2-a]pyrazine-3-carbonitrile are quite diverse. For instance, it can undergo regioselective metalations, nucleophilic additions at position 8, and selective Negishi cross-couplings .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrazine-3-carbonitrile is a powder at room temperature .Aplicaciones Científicas De Investigación

- Researchers have explored the synthesis of imidazo[1,2-a]pyrazine derivatives using iodine-catalyzed methods. These compounds exhibit promising anticancer properties .

- Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development. Its unique structure allows for modifications to tailor specific properties .

- A patent highlights a novel structure: 1-aminobenzo[4,5]imidazo[1,2-a]pyrazine-3-formamide. This compound acts as an adenosine receptor inhibitor, particularly targeting adenosine A2A receptors .

- The photophysical properties of imidazo[1,2-a]pyrazine derivatives have been investigated. These fluorescent compounds may find applications in imaging and sensing .

- Imidazo[1,2-a]pyrazine participates in MCRs, allowing efficient synthesis of complex molecular structures. MCRs simplify product purification and offer atom-economical routes .

Anticancer Activity

Drug Development

Adenosine Receptor Inhibition

Photophysical Properties

Multicomponent Reactions (MCRs)

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

imidazo[1,2-a]pyrazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUJOOHYHMUHOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C=N1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrazine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-adamantylcarbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2648564.png)

![1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2648569.png)

![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B2648573.png)

![N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2648574.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2648578.png)

![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)

![4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2648582.png)

![N-(3-fluoro-4-methylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2648584.png)

![(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2648585.png)